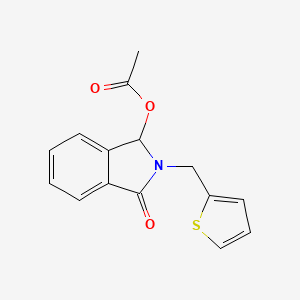

2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Chloro-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine and related compounds involves various strategies. For instance, a series of 2,5-diaryl-1,3,4-oxadiazole derivatives containing substituted pyrazolo[1,5-a]pyridine units were synthesized and characterized by IR, 1H NMR, and HRMS spectra . Similarly, novel polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group were synthesized, with the model compound DIDA being investigated for its synthesis and characterization . These methods often involve cyclocondensation reactions and the use of specific solvents and reagents to achieve the desired oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using X-ray crystallography. For example, the crystal structure of one derivative was found to be monoclinic with all aromatic rings approximately coplanar, allowing for conjugation . In another study, the molecular structure of a 5-substituted oxadiazole derivative was optimized using density functional theory (DFT) . The spatial arrangement of the rings and the planarity of the molecules can significantly influence their optical and electronic properties.

Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For instance, the acid-base interactions of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles were studied, and their pKa ionization constants were determined . This indicates that the substituents on the pyridine system can significantly affect the basicity and reactivity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The absorption peaks of the synthesized compounds range from 264 nm to 303 nm, and they exhibit blue fluorescence in dilute solutions . The thermal behavior of the polymers containing oxadiazole groups was studied using thermogravimetric analysis and differential scanning calorimetry, indicating good thermal stability . The solubility of these polymers in polar and aprotic solvents was also characterized, which is essential for their practical application .

Applications De Recherche Scientifique

Synthesis and Biological Assessment

The compound is involved in the synthesis of novel heterocyclic structures, such as triazoles and oxadiazoles, which exhibit a variety of biological properties. A study by (Karpina et al., 2019) discusses the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and their biological assessment.

Antitumor Activity

Research on the design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products has shown promise in antitumor activity. Maftei et al. (2016) describe the synthesis and investigation of these compounds' antitumor properties (Maftei et al., 2016).

Structural Analysis

A study by Fun et al. (2012) focuses on the structural analysis of a related compound, providing insights into the molecular arrangement and interactions important for scientific research (Fun et al., 2012).

Photophysical Properties

Research on the improved photophysical properties of composite fibers doped with Re(I) complex discusses the use of similar compounds in materials science for enhanced emissive performance (Nie et al., 2015).

Apoptosis Inducers and Anticancer Agents

Zhang et al. (2005) identified a compound as a novel apoptosis inducer with potential as an anticancer agent, highlighting the medical applications of these compounds (Zhang et al., 2005).

Synthesis and Molecular Docking Study

A molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, as discussed by Katariya et al. (2021), demonstrates the significance of these compounds in the development of anticancer and antimicrobial agents (Katariya et al., 2021).

Prediction of Biological Activity

Kharchenko et al. (2008) conducted a study on the prediction of the biological activity of synthesized compounds, providing a basis for further exploration in drug discovery (Kharchenko et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-10-4-2-1-3-9(10)12-17-13(19-18-12)8-5-6-11(15)16-7-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSYOYQHRQRCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B3005289.png)

![N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B3005296.png)

![1-[(3-bromo-5-fluorophenyl)methyl]-1H-imidazole](/img/structure/B3005300.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3005303.png)